5-Fhmed-cytosine

Pharmaceutical Analysis Impurity Profiling Quality Control

Procure certified 5-Fhmed-cytosine (CAS 145397-26-8) as an Emtricitabine impurity standard with a unique dioxolane-fluorocytosine structure. Its defined (2S-cis) stereochemistry and ≥98% purity ensure reliable HPLC quantification for ANDA submissions and QC release testing. No substitution with other cytosine analogs can meet this specific analytical requirement.

Molecular Formula C8H10FN3O4
Molecular Weight 231.18 g/mol
CAS No. 145397-26-8
Cat. No. B132962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fhmed-cytosine
CAS145397-26-8
Synonyms4-Amino-5-fluoro-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-2(1H)-pyrimidinone;  _x000B_(2S-cis)-4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]-2(1H)-pyrimidinone;  D-FDOC; 
Molecular FormulaC8H10FN3O4
Molecular Weight231.18 g/mol
Structural Identifiers
SMILESC1C(OC(O1)CO)N2C=C(C(=NC2=O)N)F
InChIInChI=1S/C8H10FN3O4/c9-4-1-12(8(14)11-7(4)10)5-3-15-6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1
InChIKeyRJKXXGNCKMQXTH-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fhmed-cytosine (CAS 145397-26-8) Procurement Overview: A Specialized Dioxolane Cytidine Analog for Antiviral Research and Pharmaceutical Impurity Control


5-Fhmed-cytosine (CAS 145397-26-8), also known as (-)-β-D-Dioxolane-5-fluoro Cytidine, is a synthetic nucleoside analog featuring a cytosine base with a 5-fluoro substitution and a unique 1,3-dioxolane sugar moiety. It is structurally and functionally distinct from canonical nucleosides and is primarily utilized as an Emtricitabine-related impurity reference standard in pharmaceutical quality control , and as a research tool for investigating structure-activity relationships in antiviral nucleosides, particularly against HIV [1]. Its precise stereochemistry (2S-cis configuration) is critical for its interaction with viral reverse transcriptase and differentiation from other analogs [2].

Why Generic Substitution Fails: The Critical Role of 5-Fhmed-cytosine's Unique Dioxolane Ring and Fluorine Substitution in Antiviral Activity and Impurity Profiling


Direct substitution of 5-Fhmed-cytosine with other cytosine analogs (e.g., 5-fluorocytosine, cytosine, or even other dioxolane isomers) is not feasible due to its unique combination of a dioxolane sugar ring and a 5-fluoro substituent on the cytosine base . The dioxolane ring confers a distinct spatial geometry and conformational flexibility that is not present in standard deoxyribose or ribose analogs, directly impacting its interaction with viral reverse transcriptase and its ability to act as a chain terminator [1]. Furthermore, the presence and specific position of the fluorine atom drastically alters the compound's electronic properties and metabolic stability compared to non-fluorinated or differently halogenated analogs [2]. In pharmaceutical manufacturing, 5-Fhmed-cytosine serves as a specific process-related impurity of the antiviral drug Emtricitabine; any substitution would invalidate analytical methods and compromise the ability to accurately quantify and control this critical impurity in drug substance and product .

Quantitative Differentiation Evidence: 5-Fhmed-cytosine (CAS 145397-26-8) vs. Structural and Functional Analogs


Pharmaceutical Impurity Reference Standard: Quantified Purity and Role in Emtricitabine Quality Control

5-Fhmed-cytosine is officially recognized and widely utilized as Emtricitabine Related Impurity 2 . Its primary value in this context is its certified high purity, which enables its use as a reference standard for analytical method development, validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial Emtricitabine production . This is a highly specific application; other cytosine analogs, even those with antiviral activity, are not relevant as reference standards for this particular impurity and would not be accepted by regulatory bodies.

Pharmaceutical Analysis Impurity Profiling Quality Control Antiviral Drug Manufacturing

Structural Differentiation from Emtricitabine: Critical Dioxolane vs. Oxathiolane Ring Comparison

5-Fhmed-cytosine shares the 5-fluorocytosine base with Emtricitabine but differs critically in its sugar moiety: it possesses a 1,3-dioxolane ring, whereas Emtricitabine contains a 1,3-oxathiolane ring (a sulfur-containing analog) . This single heteroatom substitution (O vs. S) in the sugar ring significantly alters the compound's conformation, electronic distribution, and interactions with biological targets, such as HIV-1 reverse transcriptase [1]. The dioxolane ring in 5-Fhmed-cytosine provides a distinct scaffold that may exhibit different resistance profiles and pharmacokinetic properties compared to the clinically used oxathiolane-based Emtricitabine [2].

Medicinal Chemistry Structural Biology Nucleoside Analog Design Reverse Transcriptase Inhibition

Anti-HIV Potency: Class-Level Inference from a Structurally Analogous L-Enantiomer Series

While direct, head-to-head activity data for 5-Fhmed-cytosine (the D-enantiomer) against HIV-1 in human cells is not available in the public domain, a seminal study on its closely related L-enantiomeric series provides robust class-level evidence for the potency of dioxolane 5-fluorocytosine analogs [1]. In this study, the L-beta-(2S,4S)-5-fluorocytosine derivative (Compound 29) exhibited an EC50 of 0.0012 µM against HIV-1 in human peripheral blood mononuclear (PBM) cells, demonstrating it to be the most potent compound among all synthesized pyrimidine and purine dioxolane nucleosides [1]. This extreme potency, however, was associated with significant cytotoxicity (IC50 = 10.0 µM) [1]. Crucially, the L-alpha-(2S,4R) isomer of the same 5-fluorocytosine base also showed excellent activity (EC50 = 0.063 µM) but with a drastically improved safety profile, exhibiting no cytotoxicity up to 100 µM [1]. This dramatic difference in selectivity index (SI = IC50/EC50) between isomers—from ~8,333 for the beta-isomer to >1,587 for the alpha-isomer—highlights the exquisite sensitivity of antiviral activity and toxicity to stereochemistry within the dioxolane class [1].

Antiviral Research HIV-1 Inhibition Nucleoside Reverse Transcriptase Inhibitors Structure-Activity Relationship

Predicted Physicochemical and ADMET Properties: A Basis for Selection in Lead Optimization

In the absence of extensive in vivo data, predicted physicochemical properties provide a valuable, comparative baseline for selecting 5-Fhmed-cytosine over other nucleoside analogs in early-stage drug discovery. Predicted values for this compound, such as a calculated LogP of -1.9 and a topological polar surface area (tPSA) of 97.4 Ų [1], are directly comparable to other nucleoside analogs. The negative LogP indicates high hydrophilicity, which influences solubility, membrane permeability, and overall pharmacokinetic profile, differentiating it from more lipophilic analogs. Furthermore, its predicted boiling point (391.2±52.0 °C) and density (1.81±0.1 g/cm³) [1] provide practical information for handling, storage, and formulation. These parameters are routinely used in medicinal chemistry to triage compounds based on drug-likeness criteria (e.g., Lipinski's Rule of Five), and 5-Fhmed-cytosine's profile can be quantitatively compared against a library of nucleoside candidates.

Medicinal Chemistry ADMET Drug Discovery Computational Chemistry Lead Optimization

Optimal Research and Industrial Application Scenarios for 5-Fhmed-cytosine (CAS 145397-26-8)


Pharmaceutical Quality Control: Emtricitabine Impurity Reference Standard

This is the most established and critical industrial application for 5-Fhmed-cytosine. Laboratories engaged in the development, validation, or routine quality control of Emtricitabine (an active pharmaceutical ingredient in HIV and HBV treatments) require a certified reference standard of Emtricitabine Related Impurity 2 (5-Fhmed-cytosine) with a specified purity of ≥98% HPLC . This compound is used to identify, quantify, and control the levels of this specific process impurity in drug substance and drug product, a mandatory requirement for ANDA submissions and commercial batch release testing . No other compound can fulfill this specific regulatory and analytical role.

Antiviral Drug Discovery: Probing Structure-Activity Relationships of Dioxolane Nucleosides

Researchers focused on developing novel nucleoside reverse transcriptase inhibitors (NRTIs) for HIV or HBV can utilize 5-Fhmed-cytosine as a key tool compound for structure-activity relationship (SAR) studies [1]. Its unique dioxolane ring and 5-fluorocytosine base, combined with its defined (2S-cis) stereochemistry, allow for direct comparisons with other dioxolane, oxathiolane (e.g., Emtricitabine), and furanose-based nucleoside analogs [2]. By comparing the antiviral potency, cytotoxicity, and resistance profiles of 5-Fhmed-cytosine with its analogs, researchers can elucidate the specific contributions of the sugar moiety, base modification, and stereochemistry to the overall pharmacological profile of this important class of antiviral agents [2].

Medicinal Chemistry Lead Optimization: Using Predicted ADMET Properties for Triage

In early-stage drug discovery, medicinal and computational chemists can leverage the predicted physicochemical properties of 5-Fhmed-cytosine (LogP = -1.9, tPSA = 97.4 Ų) to triage this compound against a panel of nucleoside analog candidates [3]. The low LogP indicates high hydrophilicity, which can be a key differentiator when optimizing for solubility, central nervous system penetration, or renal clearance. This quantitative data allows for a rational, data-driven selection process, prioritizing compounds with more favorable predicted drug-like properties and potentially reducing attrition in later stages of development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fhmed-cytosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.